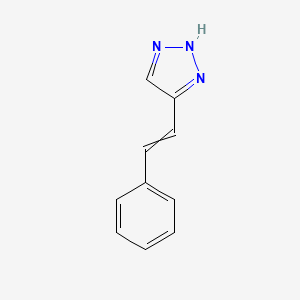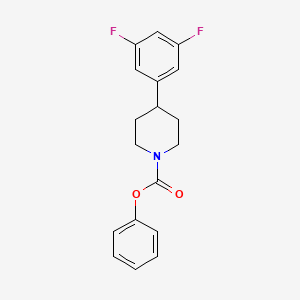![molecular formula C15H16O4S2 B15170814 5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 874351-35-6](/img/structure/B15170814.png)
5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with a propane-2,2-diyl bridging group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways related to its applications. For instance, in organic electronics, it can facilitate charge transport due to its conjugated system.
相似化合物的比较
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine: A simpler analog without the propane-2,2-diyl bridging group.
3,4-Ethylenedioxythiophene (EDOT): Another related compound used in organic electronics.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A polymer derived from EDOT, widely used in conductive materials.
Uniqueness
5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) is unique due to its specific bridging group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over molecular architecture and electronic characteristics.
属性
CAS 编号 |
874351-35-6 |
|---|---|
分子式 |
C15H16O4S2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
5-[2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)propan-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C15H16O4S2/c1-15(2,13-11-9(7-20-13)16-3-5-18-11)14-12-10(8-21-14)17-4-6-19-12/h7-8H,3-6H2,1-2H3 |
InChI 键 |
NJVHRMCPPUYRGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C2C(=CS1)OCCO2)C3=C4C(=CS3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)


![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)




![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
